molecular formula C14H15NO2 B13711307 3-(4-Propylphenyl)-1H-pyrrole-2-carboxylic Acid

3-(4-Propylphenyl)-1H-pyrrole-2-carboxylic Acid

Cat. No.: B13711307
M. Wt: 229.27 g/mol
InChI Key: OIIJZZKIJBDYJW-UHFFFAOYSA-N
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Description

3-(4-Propylphenyl)-1H-pyrrole-2-carboxylic Acid is an organic compound that belongs to the class of pyrrole carboxylic acids It features a pyrrole ring substituted with a propylphenyl group at the 3-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Propylphenyl)-1H-pyrrole-2-carboxylic Acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically uses a palladium catalyst and boronic acid derivatives under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Propylphenyl)-1H-pyrrole-2-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(4-Propylphenyl)-1H-pyrrole-2-carboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(4-Propylphenyl)-1H-pyrrole-2-carboxylic Acid exerts its effects involves interactions with molecular targets and pathways. The compound may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Propylphenyl)-1H-pyrrole-2-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

3-(4-propylphenyl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C14H15NO2/c1-2-3-10-4-6-11(7-5-10)12-8-9-15-13(12)14(16)17/h4-9,15H,2-3H2,1H3,(H,16,17)

InChI Key

OIIJZZKIJBDYJW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2=C(NC=C2)C(=O)O

Origin of Product

United States

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